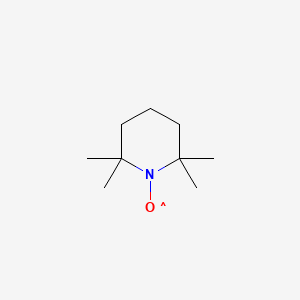
Tempo
Vue d'ensemble
Description
Le 2,2,6,6-tétraméthylpipéridinyloxy, communément appelé TEMPO, est un radical nitroxyde stable. Il est largement utilisé en chimie organique comme catalyseur pour les réactions d'oxydation et comme médiateur dans les polymérisations radicalaires. Le this compound est remarquable pour sa stabilité et sa polyvalence, ce qui en fait un outil précieux dans divers procédés chimiques.
Mécanisme D'action
Target of Action
TEMPO, or 2,2,6,6-Tetramethylpiperidinyloxy, is a stable nitroxyl radical that primarily targets primary and secondary alcohols . It serves as a catalyst in oxidation reactions . The primary role of these targets is to undergo oxidation to form corresponding aldehydes and ketones .
Mode of Action
This compound interacts with its targets (primary and secondary alcohols) through a process known as this compound-catalyzed oxidation . In this process, this compound acts as a catalyst, facilitating the oxidation of alcohols to their corresponding aldehydes and ketones . This interaction results in the transformation of the alcohol functional group into a carbonyl group
Méthodes De Préparation
Le TEMPO peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique l'oxydation de la 2,2,6,6-tétraméthylpipéridine avec un agent oxydant approprié tel que l'hypochlorite de sodium. La réaction est généralement réalisée en conditions basiques, et le produit est purifié par recristallisation .
Dans les milieux industriels, le this compound est produit en utilisant des méthodes similaires mais à plus grande échelle. Le procédé implique l'oxydation continue de la 2,2,6,6-tétraméthylpipéridine en présence d'un catalyseur, suivie d'étapes de purification pour obtenir le produit final .
Analyse Des Réactions Chimiques
Le TEMPO est principalement connu pour son rôle dans les réactions d'oxydation. Il peut oxyder les alcools primaires et secondaires en leurs aldéhydes et cétones correspondants. La réaction est généralement réalisée en présence d'un co-oxydant tel que l'hypochlorite de sodium ou l'oxygène . Le this compound peut également participer à d'autres types de réactions, y compris des réactions de réduction et de substitution, en fonction des conditions de réaction et des réactifs utilisés.
Les réactifs courants utilisés dans les réactions catalysées par le this compound comprennent l'hypochlorite de sodium, l'oxygène et divers catalyseurs métalliques. Les principaux produits formés à partir de ces réactions sont généralement des composés carbonylés tels que les aldéhydes et les cétones .
Applications De Recherche Scientifique
Le TEMPO a une large gamme d'applications en recherche scientifique. En chimie, il est utilisé comme catalyseur pour les réactions d'oxydation et comme médiateur dans les polymérisations radicalaires . En biologie, le this compound est utilisé comme une étiquette de spin pour la spectroscopie de résonance paramagnétique électronique (RPE), permettant aux chercheurs d'étudier la structure et la dynamique des molécules biologiques .
En médecine, le this compound a été étudié pour son potentiel en tant qu'antioxydant et comme agent thérapeutique pour diverses maladies. Sa capacité à piéger les radicaux libres en fait un candidat prometteur pour le traitement des affections liées au stress oxydatif . Dans l'industrie, le this compound est utilisé dans la production de produits chimiques fins et comme stabilisateur pour les polymères .
Mécanisme d'action
Le mécanisme d'action du this compound implique sa capacité à subir des réactions redox réversibles. Dans les réactions d'oxydation, le this compound est oxydé en sa forme cation oxoammonium, qui oxyde ensuite le substrat (par exemple, un alcool) en le composé carbonylé correspondant. Le cation oxoammonium est ensuite réduit en this compound, complétant le cycle catalytique .
Les cibles moléculaires du this compound comprennent divers groupes fonctionnels dans les molécules organiques, tels que les alcools et les amines. Les voies impliquées dans les réactions catalysées par le this compound impliquent généralement des processus de transfert d'électrons, qui sont facilités par la structure radicalaire nitroxyde stable du this compound .
Comparaison Avec Des Composés Similaires
Le TEMPO est souvent comparé à d'autres radicaux nitroxydes tels que le 4-hydroxy-TEMPO, le 4-acétamido-TEMPO et le 2-azaadamantane N-oxyde (AZADO). Ces composés partagent des structures et une réactivité similaires mais diffèrent par leurs propriétés stériques et électroniques . Par exemple, l'AZADO est moins encombré et présente une réactivité accrue par rapport au this compound .
La particularité du this compound réside dans sa stabilité et sa polyvalence. Il peut être utilisé dans une large gamme de conditions de réaction et est compatible avec divers groupes fonctionnels. Cela en fait un outil précieux à la fois en recherche académique et dans les applications industrielles .
Propriétés
InChI |
InChI=1S/C9H18NO/c1-8(2)6-5-7-9(3,4)10(8)11/h5-7H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTDEUPAUMOIOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1[O])(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073300 | |
| Record name | 1-Piperidinyloxy, 2,2,6,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark red solid; [Merck Index] Red crystalline solid; mp = 32-37 deg C; [Alfa Aesar MSDS] | |
| Record name | TEMPO | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17879 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000006 [mmHg] | |
| Record name | TEMPO | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17879 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2564-83-2, 205679-68-1 | |
| Record name | Tempo | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2564-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tempo | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperidinyloxy, 2,2,6,6-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Piperidinyloxy, 2,2,6,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6,6-tetramethylpiperidinooxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,6,6-Tetramethylpiperidine-d18-1-oxyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEMPO | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQN7359ICQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2,6,6-tetramethylpiperidine-1-oxyl (Tempo)?
A1: The molecular formula of this compound is C9H18NO and its molecular weight is 156.25 g/mol.
Q2: How does the nitroxide moiety in this compound contribute to its antioxidative activity?
A2: The nitroxide moiety is essential for this compound's ability to scavenge reactive oxygen species (ROS). [] This activity arises from the unpaired electron in the nitroxide group, which can readily react with free radicals, effectively neutralizing them. []
Q3: What is the role of the 4-position substituent in this compound derivatives?
A3: The substituent at the 4-position of the piperidine ring in this compound derivatives influences its ROS scavenging activity. [] Different substituents can enhance or diminish this activity, impacting their efficacy as antioxidants. []
Q4: How does this compound act as a catalyst in alcohol oxidation reactions?
A4: this compound, in conjunction with co-catalysts like copper bromide and bipyridine, facilitates the oxidation of alcohols to aldehydes. [] It follows a mechanism proposed by Sheldon, where this compound participates in a redox cycle, being oxidized to the oxoammonium cation and then regenerated. []
Q5: What are the advantages of using this compound-based catalysts for alcohol oxidation?
A5: this compound-based catalysts are known for their high selectivity towards primary alcohols, generally yielding aldehydes without over-oxidation to carboxylic acids. [] They also offer a relatively environmentally benign approach compared to some traditional oxidation methods. []
Q6: Can this compound be incorporated into polymeric structures for catalytic applications?
A6: Yes, this compound can be directly tethered onto polymers like polyethylene glycol (PEG) to create catalysts soluble in both aqueous and organic media. [] These polymer-supported this compound catalysts retain the high selectivity of this compound and can be recovered by precipitation. []
Q7: What are the benefits of using branched PEG-Tempo catalysts compared to linear PEG-Tempo catalysts?
A7: Branched PEG-Tempo catalysts, where two this compound units are attached to each PEG chain terminus, demonstrate significantly higher catalytic activities compared to their linear counterparts and even surpass the activity of 4-methoxy-Tempo. [] This enhanced activity is attributed to improved regeneration of the active nitroxide species through intramolecular syn-proportionation. []
Q8: How has Density Functional Theory (DFT) contributed to understanding the mechanism of this compound-catalyzed alcohol oxidation?
A8: DFT calculations have provided valuable insights into the mechanism of alcohol oxidation catalyzed by [CuBr(2)(2,2'-bipy)]-Tempo. [] These calculations helped elucidate the individual reaction steps, energy barriers, and the role of solvent molecules in the catalytic cycle. []
Q9: How does the presence of electron-donating or electron-withdrawing groups at the 4-position of this compound affect its activity?
A9: Studies on this compound derivatives have shown that the electronic nature of the 4-position substituent significantly impacts their antioxidative activity. [] Electron-donating groups generally enhance the radical scavenging activity, while electron-withdrawing groups can diminish it. []
Q10: Does isotopic labeling of 4-oxo-Tempo affect its efficiency as a polarizing agent in 13C dynamic nuclear polarization (DNP)?
A10: Research indicates that isotopic labeling of 4-oxo-Tempo with 15N and/or 2H has negligible effects on its 13C DNP efficiency at 3.35 T and 1.2 K. [] Despite variations in their electron spin resonance (ESR) spectra, the hyperfine coupling contributions of these labeled this compound radicals seem to have minimal impact on 13C DNP. []
Q11: How stable are this compound and its derivatives under different conditions?
A11: While this compound and its derivatives are generally stable, their stability can be affected by factors like temperature, pH, and exposure to light or oxidizing agents. Specific stability data for different derivatives and conditions would need to be assessed from the literature or through experimental investigation.
Q12: Has this compound been used to modify the properties of biomaterials?
A12: Yes, this compound-mediated oxidation has been successfully employed to modify silk sericin, a natural protein derived from silk. [] This enzymatic oxidation introduces reactive groups that facilitate crosslinking within the sericin structure, leading to improved mechanical properties of the resulting biomaterial. []
Q13: How is this compound used in the context of cochlear implants and music perception?
A13: Research on cochlear implant simulations suggests that users heavily rely on temporal cues like rhythm and this compound for music appreciation. [] While this compound itself isn't directly involved in the implant technology, understanding how these temporal factors contribute to music perception is crucial for optimizing implant designs and signal processing strategies. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione hydrochloride](/img/structure/B1681937.png)

![(3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid](/img/structure/B1681941.png)
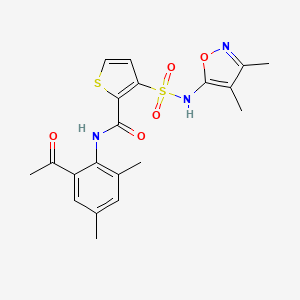
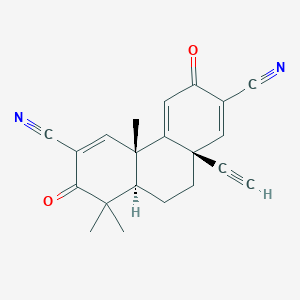

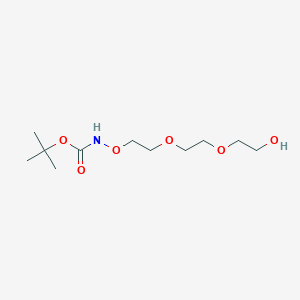
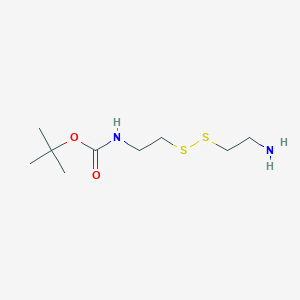
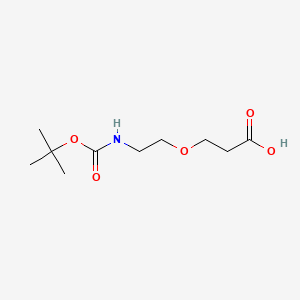



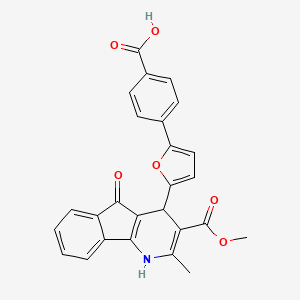
![2-[(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B1681960.png)
